molecular formula C16H13ClN2O B14380230 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile CAS No. 89638-29-9

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile

Katalognummer: B14380230
CAS-Nummer: 89638-29-9
Molekulargewicht: 284.74 g/mol
InChI-Schlüssel: PLXNLIYOHXPLQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of an amino group, a chlorobenzoyl group, and two methyl groups attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acylation: Introduction of the chlorobenzoyl group through Friedel-Crafts acylation.

    Substitution: Introduction of the nitrile group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Nucleophilic substitution reactions involving the nitrile group.

    Acylation: Introduction of acyl groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution.

    Acylation: Reagents like acetyl chloride (CH3COCl) with aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro compound, while reduction of the nitro group yields an amino compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorobenzoyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The nitrile group may also participate in interactions with nucleophilic sites within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Shares the chlorobenzoyl group but differs in the core structure.

    2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Similar chlorobenzoyl group with different substituents.

Uniqueness

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, chlorobenzoyl, and nitrile groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

89638-29-9

Molekularformel

C16H13ClN2O

Molekulargewicht

284.74 g/mol

IUPAC-Name

2-amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile

InChI

InChI=1S/C16H13ClN2O/c1-9-7-12(15(19)13(8-18)10(9)2)16(20)11-5-3-4-6-14(11)17/h3-7H,19H2,1-2H3

InChI-Schlüssel

PLXNLIYOHXPLQP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.